![molecular formula C23H15ClN2OS B11086952 (2E)-2-(1,3-benzothiazol-2-yl)-3-{2-[(2-chlorobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B11086952.png)
(2E)-2-(1,3-benzothiazol-2-yl)-3-{2-[(2-chlorobenzyl)oxy]phenyl}prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a benzothiazole moiety, a chlorobenzyl group, and a cyanide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with a phenolic compound.
Formation of Ethenyl Cyanide: The final step involves the formation of the ethenyl cyanide group through a Knoevenagel condensation reaction between the benzothiazole derivative and a cyanoacetic ester under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of benzothiazole oxides.
Reduction: Formation of benzothiazole amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-microbial properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The benzothiazole moiety is known to interact with DNA and proteins, potentially leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure.
Chlorobenzyl Derivatives: Compounds such as 2-chlorobenzyl alcohol and 2-chlorobenzylamine have similar chlorobenzyl groups.
Ethenyl Cyanide Derivatives: Compounds like acrylonitrile and cyanoacetic acid derivatives share the ethenyl cyanide functional group.
Uniqueness
(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzothiazole moiety enhances its potential for interactions with biological targets, while the chlorobenzyl and ethenyl cyanide groups provide additional sites for chemical modification and functionalization.
Properties
Molecular Formula |
C23H15ClN2OS |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C23H15ClN2OS/c24-19-9-3-1-8-17(19)15-27-21-11-5-2-7-16(21)13-18(14-25)23-26-20-10-4-6-12-22(20)28-23/h1-13H,15H2/b18-13+ |
InChI Key |
YYNNIAWKDONJNQ-QGOAFFKASA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2/C=C(\C#N)/C3=NC4=CC=CC=C4S3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=C(C#N)C3=NC4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


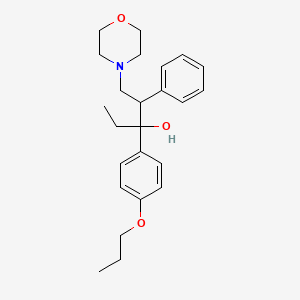
![N'-[(E)-(2-bromophenyl)methylidene]pyridine-2-carboximidohydrazide](/img/structure/B11086880.png)
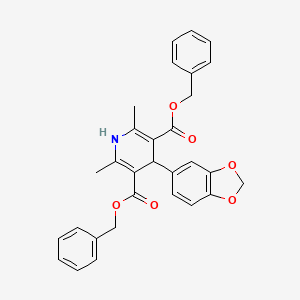
![N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B11086883.png)
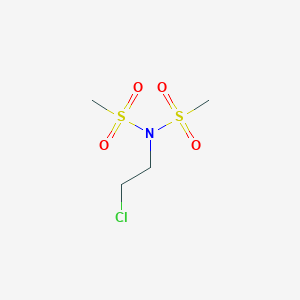
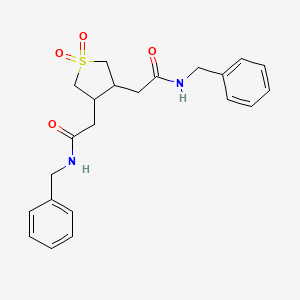
![N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide](/img/structure/B11086918.png)
![Cyclohexanecarboxylic acid, (1,3-dimethyl-2,4,6-trioxo-5-trifluoromethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)amide](/img/structure/B11086924.png)
![2-chloro-5-{[({(4E)-4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}benzoic acid](/img/structure/B11086930.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]piperidin-1-amine](/img/structure/B11086934.png)
![N-{[(3Z)-2-oxo-3-(phenylimino)-2,3-dihydro-1H-indol-1-yl]methyl}glycine](/img/structure/B11086937.png)
![4-[(E)-2-(2-hydroxynaphthalen-1-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B11086940.png)
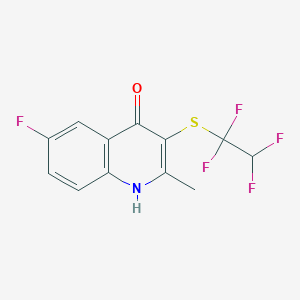
![Ethyl (2-{[(3-amino-6-tert-butyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]amino}-1,3-thiazol-5-yl)acetate](/img/structure/B11086944.png)
